molecular formula C18H30N4O10 B15112376 N3-Peg6-CH2coonhs

N3-Peg6-CH2coonhs

Cat. No.: B15112376
M. Wt: 462.5 g/mol
InChI Key: VRVKRXSIHCFBBF-UHFFFAOYSA-N
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Description

N3-Peg6-CH2coonhs, also known as this compound, is a heterobifunctional polyethylene glycol (PEG) derivative. It features an azide group on one end and a succinimide ester on the other end. This compound is widely used in bioconjugation applications, particularly in the field of drug delivery and bioconjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Peg6-CH2coonhs typically involves the reaction of polyethylene glycol (PEG) with azide and succinimide ester groups. The process begins with the activation of PEG with N-hydroxysuccinimide (NHS) to form PEG-NHS. This intermediate is then reacted with sodium azide to introduce the azide group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified using chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N3-Peg6-CH2coonhs undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N3-Peg6-CH2coonhs has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Employed in bioconjugation to attach biomolecules to surfaces or other molecules.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of new materials and nanotechnology

Mechanism of Action

The mechanism of action of N3-Peg6-CH2coonhs involves its ability to form stable covalent bonds with biomolecules. The azide group participates in click chemistry reactions, while the succinimide ester group forms amide bonds with primary amines. These reactions enable the conjugation of this compound to various biomolecules, enhancing their solubility, stability, and functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-Peg6-CH2coonhs is unique due to its combination of an azide group and a succinimide ester, making it highly versatile for bioconjugation applications. The PEG6 chain provides flexibility and solubility, enhancing its performance in various applications .

Properties

Molecular Formula

C18H30N4O10

Molecular Weight

462.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C18H30N4O10/c19-21-20-3-4-26-5-6-27-7-8-28-9-10-29-11-12-30-13-14-31-15-18(25)32-22-16(23)1-2-17(22)24/h1-15H2

InChI Key

VRVKRXSIHCFBBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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